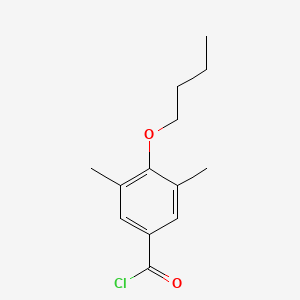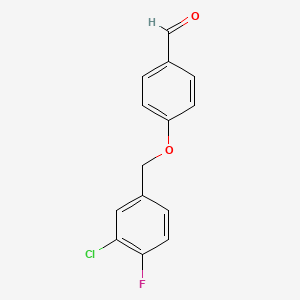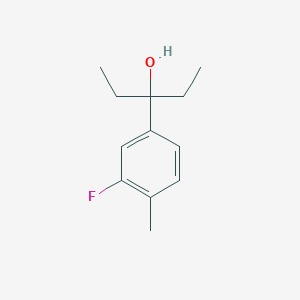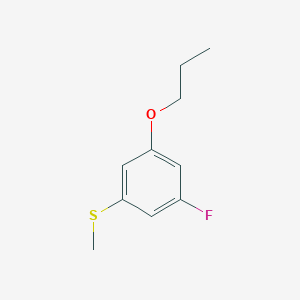![molecular formula C12H14O5 B7995651 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B7995651.png)
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methoxy group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde typically involves the condensation of a benzaldehyde derivative with a dioxolane compound. One common method is the reaction of 4-methoxybenzaldehyde with 2-(1,3-dioxolan-2-yl)methanol in the presence of an acid catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong acid like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzoic acid.
Reduction: 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The dioxolane ring and methoxy groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic reactions or receptor binding, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,3-dioxolane: A structurally related compound with similar reactivity.
1,3-Dioxane derivatives: Compounds with a similar dioxane ring structure.
Benzaldehyde derivatives: Compounds with similar aldehyde functionality.
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde is unique due to the presence of both a dioxolane ring and a methoxy-substituted benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
3-(1,3-dioxolan-2-ylmethoxy)-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-14-10-3-2-9(7-13)6-11(10)17-8-12-15-4-5-16-12/h2-3,6-7,12H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLNVPLQIZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B7995626.png)





